Product packaging for alpha-Methyl-5-hydroxytryptophan(Cat. No.:CAS No. 150852-19-0)

alpha-Methyl-5-hydroxytryptophan

Cat. No.: B121784
CAS No.: 150852-19-0
M. Wt: 234.25 g/mol
InChI Key: QNQKTYDMWUGLPA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Methyl-5-hydroxytryptophan (α-Me-5-HTP) is a synthetic tryptamine derivative and an artificial amino acid that serves as a key biochemical tool in neuroscience and pharmacology research . It acts as a prodrug for α-methylserotonin (αMS), a non-selective serotonin receptor agonist that functions as a substitute neurotransmitter . Unlike serotonin itself, α-Me-5-HTP efficiently crosses the blood-brain barrier; following central uptake, it is decarboxylated to the active metabolite α-methylserotonin, thereby delivering serotonergic activity directly to the brain . This makes it a valuable compound for investigating serotonin-related pathologies, and it has been suggested for potential therapeutic use in conditions thought to be related to serotonin deficiency, such as depression . Beyond its serotonergic actions, α-Me-5-HTP exhibits a complex pharmacological profile. It also acts as a norepinephrine releasing agent and functions as an inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in catecholamine synthesis . Consequently, it can deplete brain levels of norepinephrine and demonstrates antihypertensive effects, as well as a reduction in locomotor activity in animal models . This dual action on both serotonergic and noradrenergic systems makes it a unique probe for studying the interaction of these neurotransmitter pathways. Researchers utilize this compound in studies ranging from neurochemistry and the pathophysiology of affective disorders to cardiovascular pharmacology and the mechanisms of blood pressure control . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B121784 alpha-Methyl-5-hydroxytryptophan CAS No. 150852-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKTYDMWUGLPA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970468
Record name 5-Hydroxy-alpha-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-53-1
Record name 5-Hydroxy-alpha-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Research Applications

Chemical Synthesis Approaches for alpha-Methyl-5-hydroxytryptophan and its Analogues

Chemical synthesis provides versatile routes to α-Me-5-HTP and a wide range of its derivatives, allowing for systematic exploration of structure-activity relationships.

Multi-step Reaction Pathways from Tryptophan Derivatives

One common approach to synthesizing α-Me-5-HTP involves multi-step reaction sequences starting from tryptophan or its derivatives. nih.govnih.govnih.gov These pathways often involve the protection of reactive functional groups, followed by the introduction of the α-methyl group and subsequent hydroxylation of the indole (B1671886) ring at the 5-position. A key challenge in these syntheses is achieving the desired regioselectivity and stereoselectivity.

For instance, a general method involves the alkylation of a protected tryptophan derivative. This can be achieved by generating an anion at the α-carbon of the amino acid, which is then reacted with a methylating agent. Subsequent deprotection and hydroxylation steps yield the final product. The choice of protecting groups is critical to avoid unwanted side reactions and to ensure their efficient removal under mild conditions.

An enantiospecific synthesis of α-(S)-(fluoromethyl)-5-hydroxytryptophan has been reported, which is based on the face-selective alkylation of cyclic tryptophan tautomers. nih.gov This method provides high enantiomeric purity, which is essential for studying the specific interactions of each enantiomer with biological targets. nih.gov

Michael Addition Reaction-based Syntheses

The Michael addition reaction offers another strategic approach to the synthesis of α-substituted tryptophan derivatives. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of α-Me-5-HTP synthesis, a suitable tryptophan-derived nucleophile can be added to a methyl-substituted electrophile. nih.gov The reaction of arylidene-α-amino esters with electrophilic alkenes, catalyzed by phosphines, can yield Michael-type addition products. mdpi.com However, the optimization of reaction conditions is crucial to minimize the formation of side products. mdpi.com

One patented method describes the synthesis of 5-HTP using a Michael addition reaction with 5-bromoindole (B119039) 3-bromo-2-hydroxyimino-propionate as the substrate. nih.gov This is followed by reduction, hydrolysis, and resolution steps to obtain the final product. nih.gov

Asymmetric Synthesis of alpha-Substituted 5-Hydroxytryptophan (B29612) Derivatives

Achieving high stereochemical control is a primary goal in the synthesis of biologically active molecules like α-Me-5-HTP. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds, which is critical as different enantiomers can exhibit distinct biological activities.

The use of the Schöllkopf chiral auxiliary has also proven effective for the asymmetric synthesis of tryptophan analogues with useful photophysical properties. nih.govacs.org This method involves the regioselective lithiation of the chiral auxiliary followed by reaction with an appropriate electrophile to introduce the desired side chain with high diastereoselectivity. nih.gov

Synthesis of alpha-Mono- and alpha-Difluoromethyl Derivatives

The introduction of fluorine atoms into bioactive molecules can significantly alter their properties, including metabolic stability and binding affinity. The synthesis of α-mono- and α-difluoromethyl derivatives of 5-hydroxytryptophan has been a subject of interest for developing potent enzyme inhibitors. nih.gov

The synthesis of these fluorinated analogs often involves specialized fluorinating reagents and careful control of reaction conditions. An enantiospecific synthesis of α-(S)-(fluoromethyl)-5-hydroxytryptophan has been achieved through the face-selective alkylation of a cyclic tryptophan tautomer, resulting in a product with high enantiomeric purity. nih.gov

Enzymatic and Chemoenzymatic Synthesis for Isotopic Labeling

Isotopic labeling is an indispensable tool for studying the in vivo fate of molecules, including their distribution, metabolism, and interaction with biological targets. Enzymatic and chemoenzymatic methods offer highly selective and efficient ways to introduce isotopes into α-Me-5-HTP.

Production of Radiolabeled Derivatives (e.g., Carbon-11, Deuterium, Tritium)

The synthesis of radiolabeled α-Me-5-HTP and its analogs is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET).

Microbial Bioproduction Strategies (Conceptual Extension for Derivatives)

Microbial fermentation is an increasingly attractive method for producing valuable chemicals, including non-canonical amino acids. frontiersin.orgnih.gov The production of 5-HTP in microbial hosts like E. coli has been successfully demonstrated through metabolic engineering. acs.orggoogle.com These strategies typically involve:

Introducing the key biosynthetic enzyme: For 5-HTP, this is often a tryptophan hydroxylase or an engineered phenylalanine 4-hydroxylase. acs.orggoogle.com

Enhancing precursor supply: Overproduction of the starting amino acid (e.g., tryptophan) is crucial for high yields.

Ensuring cofactor availability: The synthesis and regeneration of cofactors like tetrahydrobiopterin (B1682763) (BH4) are critical bottlenecks that need to be addressed through the introduction of relevant enzymatic pathways. google.comnih.gov

Extending these strategies to α-methyl-5-hydroxytryptophan would conceptually involve:

Host Strain Selection: Utilizing a microbial host, such as E. coli or Saccharomyces cerevisiae, that is amenable to genetic engineering. google.com

Enzyme Engineering: Identifying or engineering an enzyme that can specifically hydroxylate α-methyltryptophan at the 5-position of the indole ring. This could be a mutated form of a known tryptophan or phenylalanine hydroxylase.

Metabolic Pathway Engineering:

Engineering the host to produce α-methyltryptophan as a precursor.

Introducing the necessary cofactor biosynthesis and regeneration pathways.

Process Optimization: Optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize product yield.

The successful microbial production of 5-HTP from glucose demonstrates the potential for developing cost-effective and sustainable methods for producing its derivatives. acs.org

Biochemical Pathways and Enzymatic Interactions in Serotonergic Systems

Role as a Precursor to alpha-Methylserotonin (αMS)

alpha-Methyl-5-hydroxytryptophan is a synthetic tryptamine (B22526) derivative and an artificial amino acid that functions as a prodrug to alpha-methylserotonin (αMS). wikipedia.org This means that α-Me-5-HTP is biologically transformed into αMS, which is the α-methylated analogue of the neurotransmitter serotonin (B10506). wikipedia.org The primary purpose of using α-Me-5-HTP is to deliver αMS to the central nervous system. While αMS itself is too hydrophilic to cross the blood-brain barrier efficiently, α-Me-5-HTP is able to pass this barrier and is subsequently converted into αMS within the brain. wikipedia.org This conversion makes αMS, a non-selective serotonin receptor agonist, available to act as a "substitute neurotransmitter" for serotonin. wikipedia.orgwikipedia.org

Modulation of Tryptophan Hydroxylase (TPH) Activity and Substrate Utilization

Tryptophan hydroxylase (TPH) is a critical enzyme in the serotonin biosynthesis pathway, responsible for converting tryptophan into 5-hydroxytryptophan (B29612) (5-HTP). nih.gov The interaction of α-methylated compounds with TPH has been a subject of study. For instance, research on a closely related analogue, alpha(S)-(fluoromethyl)-5-hydroxytryptophan, demonstrated that it acts as a substrate for TPH. nih.gov In addition to its interactions within the serotonin pathway, α-Me-5-HTP has also been identified as an inhibitor of tyrosine hydroxylase, a similar enzyme responsible for a key step in the synthesis of catecholamines like norepinephrine (B1679862). wikipedia.org

Interaction with Aromatic L-Amino Acid Decarboxylase (AAAD)

Aromatic L-Amino Acid Decarboxylase (AAAD), also known as DOPA decarboxylase, is the enzyme that catalyzes the final step in the synthesis of serotonin, converting 5-HTP to serotonin. nih.govwikipedia.org It performs the same function in the dopamine (B1211576) synthesis pathway. nih.gov Research has shown that α-Me-5-HTP is an inhibitor of AAAD. wikipedia.org Studies involving its analogue, alpha(S)-(fluoromethyl)-5-hydroxytryptophan, found it to be an enzyme-activated, irreversible inhibitor of AAAD. nih.gov This inhibitory action on AAAD is a significant aspect of α-Me-5-HTP's biochemical profile.

Serotonin Pathway Intermediates and Downstream Metabolites (e.g., alpha-methylmelatonin)

Once α-Me-5-HTP is converted to its primary active metabolite, α-methylserotonin (αMS), further metabolic transformations can occur, mirroring the natural serotonin pathway. wikipedia.org In the conventional pathway, serotonin can be converted to melatonin, a hormone that regulates the sleep-wake cycle. nih.govnih.gov Similarly, αMS can serve as a precursor for the formation of α-methylmelatonin, although this occurs in small amounts. wikipedia.org The formation of αMS as the primary intermediate and its subsequent potential conversion to other compounds like α-methylmelatonin highlight its role in producing a unique set of metabolites within the body. wikipedia.org

Summary of Enzymatic Interactions
EnzymeInteraction with this compound or its AnaloguesOutcomeReference
Tryptophan Hydroxylase (TPH)Analogue (alpha(S)-(fluoromethyl)-5-hydroxytryptophan) acts as a substrate.Potential for hydroxylation. nih.gov
Aromatic L-Amino Acid Decarboxylase (AAAD)Inhibitor.Blocks the conversion of aromatic L-amino acids (like 5-HTP) to their corresponding amines. wikipedia.orgnih.gov
Tyrosine Hydroxylase (TH)Inhibitor.Reduces the synthesis of catecholamines. wikipedia.org

Cofactor Dependencies in Biosynthetic Transformations (e.g., Tetrahydrobiopterin (B1682763), Fe2+)

The enzymatic reactions involved in the metabolism of α-Me-5-HTP and its precursors are dependent on specific cofactors. The aromatic amino acid hydroxylases, such as Tryptophan Hydroxylase (TPH) and Tyrosine Hydroxylase, require tetrahydrobiopterin (BH4) as a cofactor to facilitate their catalytic activity. researchgate.net These enzymes are also iron-dependent, meaning Fe2+ is a necessary component for their function.

The enzyme that α-Me-5-HTP inhibits, Aromatic L-Amino Acid Decarboxylase (AAAD), relies on a different cofactor. Its function is critically dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. wikipedia.orgresearchgate.net PLP is essential for the decarboxylation mechanism that this enzyme employs to convert substrates like L-DOPA and 5-HTP into dopamine and serotonin, respectively. wikipedia.org Therefore, the biosynthesis and interactions of α-Me-5-HTP within the serotonergic system are intrinsically linked to the availability of these vital cofactors.

Molecular and Cellular Mechanisms of Action

Transmembrane Transport and Blood-Brain Barrier Permeability in Preclinical Models

alpha-Methyl-5-hydroxytryptophan (α-Me-5-HTP), a synthetic derivative of the naturally occurring amino acid 5-hydroxytryptophan (B29612) (5-HTP), demonstrates the ability to cross the blood-brain barrier. wikipedia.org This characteristic is crucial for its potential as a central nervous system agent. While its metabolite, alpha-methylserotonin (αMS), is too hydrophilic to efficiently penetrate this barrier, α-Me-5-HTP can be transported into the brain where it is subsequently converted to αMS. wikipedia.org

Role of Large Neutral Amino Acid Transporters (LAT1)

The transport of large neutral amino acids across the blood-brain barrier is primarily mediated by the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. nih.govnih.gov This transporter is responsible for the sodium-independent exchange of large neutral amino acids, including essential amino acids like leucine (B10760876) and phenylalanine. nih.govnih.gov The structural similarity of α-Me-5-HTP to these endogenous amino acids suggests that LAT1 is the likely transporter responsible for its entry into the brain. LAT1 is highly expressed at the blood-brain barrier and facilitates the transport of its substrates into the central nervous system. nih.gov

Influence of Esterification on Lipophilicity and Bioavailability

While α-Me-5-HTP itself can cross the blood-brain barrier, modifications to its chemical structure, such as esterification, can be employed to enhance its lipophilicity and, consequently, its bioavailability. wikipedia.org Increasing the lipophilic character of a compound can improve its ability to traverse cellular membranes, including the blood-brain barrier. nih.gov This principle is based on the lipid nature of cell membranes, which favors the passage of more fat-soluble molecules. By converting the carboxylic acid group of α-Me-5-HTP into an ester, its polarity is reduced, thereby increasing its lipophilicity and potentially leading to more efficient transport into the brain. nih.gov

Receptor Agonism and Neuromodulation in Cellular Systems

Once inside the central nervous system, α-Me-5-HTP is decarboxylated to form α-methylserotonin (αMS), which then exerts its effects on various serotonin (B10506) receptors. wikipedia.org

Non-selective Serotonin Receptor Agonism (e.g., 5-HT2 Receptors)

α-Methylserotonin (αMS) acts as a non-selective agonist at serotonin receptors, with a notable affinity for the 5-HT2 receptor subfamily. wikipedia.orgwikipedia.org It demonstrates similar affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Agonism at these receptors, particularly the 5-HT2A receptor, is a key mechanism through which many serotonergic compounds exert their effects. nih.govyoutube.com In addition to the 5-HT2 receptors, αMS also binds to 5-HT1A, 5-HT1B, and 5-HT1D receptors with high affinity. wikipedia.org This broad receptor binding profile indicates that αMS can modulate a wide range of serotonergic signaling pathways in the brain. wikipedia.org

Impact on Neurotransmitter Release and Metabolism in Neural Tissues (Preclinical in vitro and in vivo Studies)

The administration of α-Me-5-HTP leads to the accumulation of its active metabolite, αMS, in the brain, where it can influence the release and metabolism of other neurotransmitters. nih.gov

Studies on Release of Labeled Serotonin from Synaptosomal Preparations

In vitro studies using synaptosomal preparations, which are isolated nerve terminals, have provided insights into the effects of α-Me-5-HTP's precursor, 5-HTP, on serotonin release. These studies have shown that L-5-HTP can induce the release of radiolabeled serotonin ([³H]5-HT) from rat and pigeon telencephalon synaptosomes. nih.gov This release was found to be partially dependent on the presence of calcium ions, suggesting a mechanism that involves exocytosis. nih.gov While this research was conducted on 5-HTP, it provides a model for how its α-methylated derivative might similarly influence serotonin dynamics at the synapse. The presence of αMS, derived from α-Me-5-HTP, within synaptosomes has been demonstrated in rats, where it is found in proportions similar to serotonin itself. nih.gov

Effects on Monoamine Oxidase (MAO) Activity

While direct inhibitory studies of α-Me-5-HTP on monoamine oxidase (MAO) are not extensively documented, a crucial aspect of its mechanism of action lies in the metabolic fate of its primary metabolite, α-methylserotonin (αMS). Unlike the endogenous neurotransmitter serotonin, which is a substrate for and is degraded by MAO, αMS is resistant to this enzymatic breakdown. nih.govwikipedia.org This resistance to MAO-mediated degradation is a key feature that prolongs the activity of αMS at serotonergic receptors.

The α-methylation of the serotonin molecule effectively shields it from the catalytic activity of MAO. This leads to a sustained presence of the active compound in the synaptic cleft, thereby enhancing and prolonging its serotonergic effects. This characteristic is a significant departure from the rapid inactivation of serotonin and is a central element of the pharmacological activity of α-Me-5-HTP.

Influence on Other Monoamine Systems (e.g., Norepinephrine (B1679862) Releasing Agent, Tyrosine Hydroxylase Inhibition)

The dual action of promoting norepinephrine release while simultaneously inhibiting the key enzyme for its synthesis presents a complex regulatory mechanism on the noradrenergic system.

Enzyme/ProcessEffect of this compoundOutcomeReference
Norepinephrine Release Acts as a releasing agentIncreased synaptic norepinephrine wikipedia.org
Tyrosine Hydroxylase InhibitionDecreased synthesis of catecholamines (dopamine, norepinephrine, epinephrine) wikipedia.org
Aromatic L-amino acid Decarboxylase (AAAD) InhibitionReduced conversion of L-DOPA to dopamine (B1211576) and 5-HTP to serotonin wikipedia.org

Regulation of Cellular Processes in Preclinical Models (e.g., Serotonylation, Transglutaminase 2)

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on the cellular processes of serotonylation and the activity of transglutaminase 2.

Serotonylation is a post-translational modification where serotonin is covalently attached to proteins, a process mediated by transglutaminases. This modification can alter the function of the target proteins. While the precursor of α-Me-5-HTP, 5-hydroxytryptophan (5-HTP), leads to the production of serotonin which can then be utilized in serotonylation, the direct involvement of α-Me-5-HTP or its metabolite αMS in this process has not been established in published research.

Similarly, the influence of this compound on the activity of transglutaminase 2, a key enzyme in serotonylation and other cellular functions, remains uninvestigated. Further preclinical studies are required to determine if α-Me-5-HTP or its metabolites can modulate these specific cellular pathways.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of α-Me-5-HTP, providing the necessary separation from complex biological matrices. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of 5-hydroxytryptophan (B29612) (5-HTP) and its analogs. nih.govasianpubs.org The separation is typically achieved using a reversed-phase C18 column. nih.govasianpubs.orgresearchgate.net A common mobile phase consists of an acidified aqueous solution (e.g., with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile (B52724). nih.govasianpubs.org Detection is often performed using a photodiode array (PDA) or UV detector, with chromatographic profiles typically monitored at wavelengths of 225 nm, 275 nm, or 280 nm. nih.govasianpubs.orgmtc-usa.com For enhanced sensitivity and selectivity, especially for neuroactive compounds like indoleamines, electrochemical detection (ED) can be employed. nih.govescholarship.org

A specific HPLC method for the simultaneous analysis of tryptophan, 5-HTP, tryptamine (B22526), serotonin (B10506), and 5-hydroxyindoleacetic acid (5-HIAA) in mouse serum has been developed using a C18 column and a mobile phase of acetonitrile and citrate (B86180) buffer at pH 4.3. nih.govescholarship.org In this method, the working electrode for electrochemical detection was held at 1.0 V against an Ag/AgCl reference electrode. nih.gov The linearity of HPLC methods for 5-HTP has been demonstrated over various concentration ranges, consistently yielding high correlation coefficients (>0.99). nih.gov

Table 1: Example HPLC Parameters for 5-HTP Analysis

Parameter Condition Reference
Column Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com
Mobile Phase A: DI Water / 10mM Ammonium Acetate; B: 95% Acetonitrile / 5% Solvent A mtc-usa.com
Detection UV @ 225nm mtc-usa.com
Flow Rate 1.0mL / minute mtc-usa.com

| Injection Volume | 2µL | mtc-usa.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of α-Me-5-HTP and related tryptophan metabolites. nih.gov This technique is particularly valuable for analyzing complex biological samples like serum and brain tissue. nih.gov Sample preparation often involves a straightforward protein precipitation step, for instance, using trifluoroacetic acid. nih.gov

Chromatographic separation is typically achieved on a C18 column with a gradient elution. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govmdpi.comresearchgate.net For many tryptophan metabolites, including 5-HTP, positive electrospray ionization (ESI) is used. nih.govresearchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of multiple tryptophan metabolites, including 5-HTP, in a single chromatographic run. nih.govnih.gov These methods have demonstrated good linearity, with correlation coefficients (R²) greater than 0.995 for all analytes. nih.goveur.nl The accuracy and precision of these methods generally meet the requirements of regulatory agencies. mdpi.com

Table 2: Example LC-MS/MS Parameters for Tryptophan Metabolite Analysis

Parameter Condition Reference
Column Synergi Polar-RP 80 mdpi.com
Mobile Phase A: Water with 0.1% Formic Acid; B: Methanol mdpi.com
Ionization Mode Electrospray Ionization (Positive) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govmdpi.com

| Run Time | Approximately 7-8 minutes | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of indoleamines, including derivatives of 5-hydroxytryptophan. nih.gov However, due to the polar and non-volatile nature of amino acids like α-Me-5-HTP, a derivatization step is necessary prior to GC analysis. nih.govsigmaaldrich.com Derivatization makes the analytes more volatile and improves their chromatographic behavior. sigmaaldrich.com

Common derivatization procedures include silylation, which replaces active hydrogens on polar functional groups. sigmaaldrich.comnih.govmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnih.gov Another approach is a two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amine and hydroxyl groups. mdpi.com

The GC-MS analysis provides both retention time and mass spectral data, allowing for highly specific identification and quantification. nih.govresearchgate.net The mass spectrometer measures the ion density of specific fragments of the derivatized indole (B1671886), with sensitivity in the picomole range. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Reagent Derivative Formed Key Feature Reference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Common silylating agent. sigmaaldrich.comnih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyldimethylsilyl (TBDMS) Forms more stable derivatives compared to TMS. sigmaaldrich.comnih.gov

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl (PFP) | Used in two-step derivatization with an alcohol. | mdpi.comjfda-online.com |

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical techniques offer alternative or complementary approaches for the detection and quantification of α-Me-5-HTP, often valued for their speed and simplicity.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantification of 5-HTP and its analogs. nih.govrsc.orgscielo.br The indole group of these compounds gives rise to characteristic UV absorption. atlantis-press.com For instance, L-tryptophan exhibits maximum absorption at approximately 280 nm. nih.gov The absorption spectrum of 5-hydroxyindole (B134679) shows a bathochromic (red) shift compared to indole. researchgate.net

In quantitative analysis, UV-Visible spectroscopic methods have demonstrated a linear response over a wide concentration range for 5-HTP. nih.gov For example, one method showed linearity for 5-HTP concentrations between 50 and 150 mg per 25 ml. rsc.org The detection wavelength is often set around 275-280 nm. scielo.brresearchgate.net It is a straightforward and accessible technique, though it may lack the selectivity of chromatographic methods, especially in complex mixtures. rsc.org

Table 4: UV Absorption Maxima for Tryptophan and Related Compounds

Compound Approximate Absorption Maximum (λmax) Reference
Tryptophan 280 nm nih.gov
5-Hydroxytryptophan ~275-280 nm scielo.brresearchgate.net
Indole ~270-280 nm researchgate.net

| 5-Hydroxyindole | Shifted to longer wavelength vs. Indole | researchgate.net |

Fluorescence Spectrometry

Fluorescence spectrometry provides a highly sensitive method for the detection of tryptophan and its derivatives. bmglabtech.com The intrinsic fluorescence of the indole ring is the basis for this technique. atlantis-press.combmglabtech.com Tryptophan is typically excited at around 280 nm and emits fluorescence with a peak around 350 nm. atlantis-press.comnih.gov The fluorescence properties, including intensity and emission wavelength, are highly sensitive to the local environment of the fluorophore. acs.org

The introduction of a hydroxyl group at the 5-position, as in 5-HTP, influences the fluorescence properties. The emission spectrum of 5-HTP is characterized by a narrow peak with a maximum at approximately 346 nm when excited at 300 nm. nih.gov Methylation, such as in α-methyl-5-hydroxytryptophan, can also alter the photophysical properties. nih.gov This high sensitivity makes fluorescence spectrometry particularly useful for studying protein dynamics and for the detection of these compounds at very low concentrations. nih.gov

Table 5: Fluorescence Properties of Tryptophan and 5-HTP

Compound Typical Excitation Maximum (λex) Typical Emission Maximum (λem) Reference
Tryptophan ~280 nm ~350 nm atlantis-press.comnih.gov

| 5-Hydroxytryptophan | ~300 nm | ~346 nm | nih.gov |

Cyclic Voltammetry and Electrochemical Sensors

Cyclic voltammetry (CV) is an electroanalytical technique used to study the electrochemical properties of a substance in solution. youtube.com While specific CV studies on α-methyl-5-hydroxytryptophan are not extensively documented in publicly available literature, the electrochemical behavior of the closely related compounds tryptophan and 5-hydroxytryptophan (5-HTP) provides a strong basis for understanding how α-Me-5-HTP would behave. The electroactivity of these molecules is centered on the indole ring, which can be oxidized at a suitable electrode surface.

The electrochemical oxidation of tryptophan and its derivatives typically involves a multi-electron and multi-proton transfer process at the indole moiety. mdpi.comnih.gov For tryptophan, this oxidation occurs at the double bond in the pyrrole (B145914) ring. mdpi.com Electrochemical sensors for tryptophan have been developed using various modified electrodes to enhance sensitivity and selectivity. These include glassy carbon electrodes (GCE) and screen-printed electrodes (SPE) modified with materials like phenazinium chloride derivatives (safranin), graphene, and metallic nanoparticles (e.g., trimetallic CuZnCo or silver nanoparticles). mdpi.comnih.govrsc.orgnih.gov These modifications serve to lower the oxidation potential and increase the peak current, thereby improving the detection limit. For instance, a trimetallic CuZnCo nanoparticle-modified electrode has been shown to detect tryptophan with a low detection limit of 1.1 μM. mdpi.com

It is expected that α-methyl-5-hydroxytryptophan would exhibit a characteristic cyclic voltammogram, with an oxidation peak at a potential influenced by the electron-donating hydroxyl group on the indole ring and the α-methyl group. The development of a selective electrochemical sensor for α-Me-5-HTP would likely involve the use of a modified electrode, potentially incorporating molecularly imprinted polymers or specific nanomaterials to distinguish it from its parent compound, 5-HTP, and other endogenous indoleamines. nih.gov

Table 1: Examples of Electrochemical Sensors for Tryptophan and Related Compounds

Electrode ModificationAnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
Trimetallic CuZnCo Nanoparticles/Carbon ElectrodeTryptophanDifferential Pulse Voltammetry5–230 μM1.1 μM mdpi.com
Poly(L-methionine)/Graphene/GCEL-TryptophanNot SpecifiedNot SpecifiedNot Specified rsc.org
Silver Nanoparticles/MIL-101(Fe) Composite/GCETryptophanDifferential Pulse Voltammetry1-50 μM & 50-150 μM0.14 μM nih.gov
Si-doped nano-TiO2/GCETryptophanCyclic VoltammetryNot SpecifiedNot Specified rsc.org
Safranin/GCETryptophanCyclic Voltammetry10-90 µM2.3 µM nih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of amino acids and their derivatives. creative-proteomics.com While specific CE methods for α-methyl-5-hydroxytryptophan are not widely published, methods developed for similar compounds like 5-HTP and other tryptamine derivatives can be adapted. nih.govnih.gov CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com

For the analysis of α-Me-5-HTP, a capillary zone electrophoresis (CZE) method would likely be employed. The separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov Detection can be achieved using various methods, including UV-Vis spectrophotometry, laser-induced fluorescence (LIF), and mass spectrometry (MS). creative-proteomics.comnih.gov Given the indole structure, α-Me-5-HTP would have native UV absorbance, allowing for direct detection. horiba.com For enhanced sensitivity, derivatization with a fluorescent tag followed by LIF detection is a common strategy for amino acid analysis. creative-proteomics.comacs.org

A key consideration for the analysis of α-methyl-5-hydroxytryptophan is its chiral nature, as it exists as two enantiomers (D- and L-isomers). Chiral separations can be achieved in CE by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used for this purpose, forming transient diastereomeric complexes with the enantiomers, which then migrate at different velocities. nih.gov This is crucial for research applications where the biological activity may be specific to one enantiomer.

Table 2: Capillary Electrophoresis Methods for Related Compounds

Analyte(s)CE MethodDetectionKey Findings/ParametersReference
5-HydroxytryptophanCZEUVOptimized BGE: 20 mM phosphate (B84403) at pH 10.0 with 0.2 mM cetyltrimethylammonium bromide. LOD: 3.1 µmol/L. mdpi.com
Tryptamine DerivativesCEUV-LIF (266 nm)Use of native alpha-cyclodextrin (B1665218) as a complexing agent. LOD: 0.1-6 µg/L. nih.gov
Amino AcidsCZEIndirect UV (200 nm)BGE: 70 mM boric acid at pH 9.5 with 32% methanol. Separation of 5 analytes in under 12 minutes. nih.gov
Chiral Amino AcidsCENot SpecifiedUse of γ-cyclodextrin (30 mM) for optimal resolution of most amino acids. acs.org

Radio-tracer Detection Methods (e.g., Positron Emission Tomography for Labeled Precursors)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biochemical processes. While there is no direct information on PET studies using a radiolabeled version of α-methyl-5-hydroxytryptophan, extensive research has been conducted on its close structural analogs, namely α-[11C]methyl-L-tryptophan ([11C]AMT) and 5-hydroxy-L-[β-11C]tryptophan ([11C]HTP). nih.govnih.gov These studies provide significant insight into how a radiolabeled α-Me-5-HTP could be utilized.

[11C]AMT has been developed as a PET tracer to measure serotonin synthesis and to trace the kynurenine (B1673888) pathway. nih.govoup.com It is transported into the brain and other tissues where it is metabolized. The unidirectional uptake rate constant (K-complex) of [11C]AMT is considered an index of serotonin synthesis capacity. nih.gov PET studies with [11C]AMT have been applied in various clinical research areas, including epilepsy, brain tumors, and autism spectrum disorder. oup.comnih.govsnmjournals.org For instance, in patients with tuberous sclerosis complex and intractable epilepsy, increased [11C]AMT uptake ("hotspots") has been shown to be highly specific for localizing the seizure focus. nih.gov

[11C]HTP is another PET tracer used to probe the second enzymatic step in serotonin synthesis, the decarboxylation of 5-HTP to serotonin. nih.gov Validation studies in rhesus monkeys have shown that the kinetic model used for [11C]HTP PET can detect pharmacological changes in serotonin synthesis. nih.govresearchgate.net Furthermore, [11C]5-HTP has been investigated as a marker for islet mass in type 2 diabetes. clinicaltrials.govnih.gov

The development of a fluorine-18 (B77423) labeled analog of α-methyl-tryptophan has also been explored to overcome the short half-life of carbon-11. nih.govnih.gov A hypothetical radiolabeled version of α-methyl-5-hydroxytryptophan could potentially serve as a more specific tracer for the serotonin pathway, as it is a direct precursor to α-methylserotonin.

Table 3: Research Findings from PET Studies with Related Tracers

TracerResearch AreaKey FindingsReference
α-[11C]methyl-L-tryptophan ([11C]AMT)Epilepsy (Tuberous Sclerosis Complex)Excellent agreement in seizure focus lateralization between ictal scalp EEG and AMT-PET (Cohen κ 0.94). In 41% of cases, AMT was more localizing. nih.gov
α-[11C]methyl-L-tryptophan ([11C]AMT)Autism Spectrum Disorder (ASD)Developmental changes in cerebellar serotonin synthesis showed lower K-Cplx values in high-functioning ASD children compared to controls. snmjournals.org
5-hydroxy-L-[β-11C]tryptophan ([11C]HTP)Serotonin SynthesisInhibition of aromatic L-amino acid decarboxylase decreased the net accumulation rate constant (Kacc) by 37% in the striatum of rhesus monkeys. nih.gov
α-[11C]methyl-L-tryptophan ([11C]AMT)Breast CancerKinetic analysis showed heterogeneous tryptophan metabolism in breast cancers, with most showing high initial transport followed by steady efflux. snmjournals.org

Preclinical Investigations and Animal Models

In vitro and In vivo Studies on Serotonin (B10506) System Function in Animal Models

Preclinical research in animal models has established alpha-Methyl-5-hydroxytryptophan (α-Me-5-HTP) as a synthetic prodrug that significantly influences the serotonin system. wikipedia.org This artificial amino acid is a derivative of 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.org A key characteristic of α-Me-5-HTP is its ability to cross the blood-brain barrier, a feature not shared by its active metabolite, α-methylserotonin (αMS). wikipedia.orgwikipedia.org Once in the central nervous system, α-Me-5-HTP is converted into αMS. wikipedia.org

The resulting αMS functions as a "substitute neurotransmitter" for serotonin (5-hydroxytryptamine or 5-HT). wikipedia.orgwikipedia.org It acts as a non-selective agonist at serotonin receptors, binding to various subtypes. wikipedia.org Specifically, αMS demonstrates high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, and is also an agonist at 5-HT2 receptors. wikipedia.orgcaymanchem.com Unlike natural serotonin, αMS is resistant to metabolism by monoamine oxidase due to its α-methyl group, which prolongs its action within the nervous system. wikipedia.org

Studies in rats have shown that the administration of the related compound alpha-methyltryptophan (B555742) (AMTP), which also metabolizes to αMS, leads to the accumulation of αMS primarily within synaptosomes, the functional units of neuronal communication. nih.gov This finding suggests that αMS is stored in and likely released from the same neuronal compartments as serotonin, supporting its role as a functional substitute. nih.gov This substitution for endogenous serotonin has led to proposals for its potential use in conditions thought to be associated with serotonin deficiency. wikipedia.orgwikipedia.org

Effects on Brain Neurochemistry in Animal Models

The introduction of α-Me-5-HTP into animal models induces significant and specific alterations in brain neurochemistry, affecting both the serotonin and other neurotransmitter systems.

The use of labeled analogues of tryptophan, such as α-methyl-L-tryptophan (α-MTrp), has been a valuable tool for assessing the rate of serotonin synthesis in the brain in vivo using techniques like positron emission tomography (PET). nih.govwikipedia.org The principle behind this method is that the tracer is taken up by the brain and its retention is proportional to the rate of serotonin synthesis. nih.gov A similar principle applies to α-Me-5-HTP; as a prodrug, it crosses the blood-brain barrier and is converted to αMS, which is then trapped within serotonergic neurons. wikipedia.orgwikipedia.org This process effectively allows for the study of the serotonergic system's dynamics. The resistance of αMS to degradation by monoamine oxidase makes it a stable marker for these assessments, in contrast to natural serotonin. wikipedia.org

Beyond its effects on the serotonin system, α-Me-5-HTP has been found to impact other neurotransmitter systems. In animal studies, it has been shown to deplete brain levels of norepinephrine (B1679862). wikipedia.org This effect is attributed to its activity as an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines (including norepinephrine). wikipedia.org It also acts as an inhibitor of aromatic L-amino acid decarboxylase (AAAD). wikipedia.org Notably, while it reduces norepinephrine levels, studies have indicated that it does not similarly deplete brain dopamine (B1211576) levels. wikipedia.org

Influence on Peripheral Biochemical Pathways in Animal Models (e.g., Gut Microbiota, Tryptophan Metabolism in Rumen)

Research into the peripheral effects of tryptophan metabolites has highlighted the importance of the gut-brain axis and specialized metabolic processes in ruminants. While direct studies on α-Me-5-HTP are limited in this area, research on the closely related compound 5-HTP provides significant insights.

The gut microbiota plays a crucial role in tryptophan metabolism. nih.govhksmp.com Studies in mice have demonstrated that oral administration of 5-HTP can restore gut microbiota dysbiosis associated with depression-like behaviors. nih.gov This suggests a reciprocal relationship where tryptophan metabolites can influence the composition of the gut microbiome, which in turn affects host health. nih.gov In mouse models of depression, a significant decrease in fecal levels of tryptophan and 5-HTP was observed, which correlated with changes in gut bacteria, particularly Lactobacillus. frontiersin.org

In ruminant animals like sheep, goats, and cows, tryptophan metabolism is of particular interest. Studies have investigated the use of rumen-protected 5-HTP to bypass microbial degradation in the rumen and increase systemic serotonin levels. In goats, oral supplementation with rumen-protected 5-HTP was shown to elevate circulating concentrations of 5-HTP and its metabolite, 5-hydroxyindole (B134679) acetic acid, and accelerate mammary gland involution. nih.gov Similarly, ruminal administration of 5-HTP in lactating dairy cows was found to successfully increase circulating serotonin concentrations. researchgate.net A study on sheep showed that dietary 5-HTP supplementation improved rumen fermentation efficiency and microbial composition, leading to enhanced growth performance. nih.gov

Effects of 5-Hydroxytryptophan (5-HTP) on Peripheral Pathways in Animal Models
Animal ModelCompoundKey FindingsReference
Mouse5-HTPRestored gut microbiota dysbiosis in a depression model. nih.gov
Sheep5-HTPImproved rumen fermentation, microbial composition, and growth performance. nih.gov
GoatRumen-protected 5-HTPIncreased circulating 5-HTP and accelerated mammary gland involution. nih.gov
CowRuminal 5-HTPIncreased circulating serotonin concentrations. researchgate.net

Investigation of Pharmacodynamic Effects in Animal Models

The administration of α-Me-5-HTP and its active metabolite αMS elicits a range of measurable pharmacodynamic effects in various animal models.

One of the noted effects of α-Me-5-HTP in animals is a reduction in locomotor activity. wikipedia.org It also demonstrates antihypertensive effects, which are likely linked to its depletion of norepinephrine. wikipedia.org

The active metabolite, αMS, has been studied for its direct receptor-mediated actions. In conscious dogs, αMS was found to increase systolic blood pressure and cause a transient increase in heart rate. caymanchem.com In rats, it has been shown to increase the release of dopamine in the striatum in a dose-dependent manner. caymanchem.com In vitro studies on frog spinal cord preparations revealed that αMS potentiates motor neuron depolarizations induced by NMDA. caymanchem.com

Furthermore, research in guinea pigs has uncovered that αMS, in addition to its effects on serotonin receptors, can also activate β2-adrenoceptors. nih.gov In tracheal smooth muscle preparations, αMS induced a biphasic response of contraction followed by relaxation, with the relaxation phase being blocked by β2-adrenoceptor antagonists. nih.gov This indicates a complex pharmacological profile that extends beyond the serotonergic system.

Observed Pharmacodynamic Effects of α-Me-5-HTP and its Metabolite αMS in Animal Models
CompoundAnimal ModelObserved EffectReference
α-Me-5-HTPGeneral Animal ModelsReduced locomotor activity wikipedia.org
α-Me-5-HTPGeneral Animal ModelsAntihypertensive effects wikipedia.org
α-methylserotonin (αMS)DogIncreased systolic blood pressure and transiently increased heart rate caymanchem.com
α-methylserotonin (αMS)RatIncreased dopamine release in the striatum caymanchem.com
α-methylserotonin (αMS)Frog (in vitro)Potentiation of NMDA-induced motor neuron depolarization caymanchem.com
α-methylserotonin (αMS)Guinea Pig (in vitro)Activation of β2-adrenoceptors leading to smooth muscle relaxation nih.gov

Advanced Research Perspectives

Development of Novel Tracers for Neuroimaging Studies in Animal Models

The development of specific molecular probes is crucial for advancing our understanding of neurochemical pathways in vivo. α-Me-5-HTP and its analogs are promising candidates for the development of novel positron emission tomography (PET) tracers to study the serotonergic system. The rationale for this application lies in its metabolic pathway: α-Me-5-HTP is a prodrug that can cross the blood-brain barrier and is subsequently converted to α-methylserotonin (α-MS). wikipedia.org Unlike endogenous serotonin (B10506), α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. nih.gov This results in its prolonged retention in serotonergic neurons, making it an ideal tracer for imaging these cells.

Radiolabeled versions of α-MTP, a related compound, have been successfully used to map brain serotonin synthesis. nih.gov This principle extends to α-Me-5-HTP, where labeling with positron-emitting isotopes like Carbon-11 or Fluorine-18 (B77423) could allow for the visualization and quantification of serotonin synthesis and turnover rates in animal models of neurological and psychiatric disorders. nih.govradiologykey.com Research in this area focuses on optimizing the radiosynthesis of these tracers and validating their specificity and kinetic properties in preclinical models. nih.govnih.gov

Table 1: Potential PET Tracers Based on Tryptophan Analogs

Tracer Candidate Parent Compound Imaging Target Key Advantage
[¹¹C]α-Me-5-HTP α-Methyl-5-hydroxytryptophan Serotonin synthesis and turnover Resistance to MAO degradation leads to longer retention. nih.gov
[¹⁸F]α-Me-5-HTP α-Methyl-5-hydroxytryptophan Serotonin synthesis and turnover Longer half-life of ¹⁸F allows for longer imaging studies.
[¹¹C]α-MTP α-Methyltryptophan Serotonin synthesis and kynurenine (B1673888) pathway Established tracer for brain serotonin synthesis. nih.gov

Interplay with the Microbiota-Gut-Brain Axis in Preclinical Contexts

The microbiota-gut-brain axis is a burgeoning field of research, exploring the bidirectional communication between the gut microbiome and the central nervous system. nih.gov Gut bacteria can produce a vast array of metabolites that can influence brain function and behavior. axialtx.com While direct research on α-Me-5-HTP in this context is nascent, the known interactions of its parent compound, 5-HTP, with the gut microbiota provide a strong rationale for investigation.

Oral administration of 5-HTP has been shown to restore gut microbiota dysbiosis in mouse models of depression, suggesting a reciprocal relationship between serotonin precursors and the gut environment. nih.gov Given that gut microbes can metabolize tryptophan and influence serotonin production, it is plausible that they could also interact with α-Me-5-HTP. hksmp.com Preclinical studies could explore how the gut microbiota metabolizes α-Me-5-HTP and whether this compound or its metabolites, in turn, modulate the composition and function of the gut microbiome. Such research could unveil novel mechanisms by which the gut-brain axis is regulated and potentially lead to new therapeutic strategies for neurological disorders. nih.gov

Applications in Biochemical Probe Development

The unique pharmacological profile of α-Me-5-HTP makes it a valuable tool for dissecting complex biochemical pathways. wikipedia.org Beyond its role as a serotonin precursor, α-Me-5-HTP has been found to act as a tyrosine hydroxylase inhibitor and an aromatic L-amino acid decarboxylase (AAAD) inhibitor. wikipedia.org This multi-target activity allows researchers to probe the interplay between different neurotransmitter systems.

For instance, by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, α-Me-5-HTP can be used to study the downstream effects of reduced norepinephrine (B1679862) and dopamine (B1211576) levels. wikipedia.org Its ability to be converted into α-MS, a serotonin receptor agonist that is not degraded by MAO, provides a tool to produce a sustained activation of serotonin receptors, allowing for the study of long-term receptor signaling and regulation. wikipedia.orgnih.gov The development of α-methylated amino acids as biochemical probes is a growing area, with applications in studying enzyme kinetics, receptor pharmacology, and metabolic pathways. enamine.netacs.org

Table 2: Biochemical Probe Applications of alpha-Methyl-5-hydroxytryptophan

Target Enzyme/Receptor Effect of α-Me-5-HTP Research Application
Aromatic L-amino acid decarboxylase (AAAD) Substrate, converted to α-methylserotonin nih.gov Studying serotonin synthesis and turnover.
Tyrosine Hydroxylase Inhibitor wikipedia.org Investigating the effects of reduced catecholamine synthesis.
Serotonin Receptors Prodrug for α-methylserotonin, an agonist wikipedia.org Probing sustained serotonin receptor activation and signaling.
Monoamine Oxidase (MAO) Metabolite (α-MS) is not a substrate nih.gov Isolating the effects of serotonin receptor activation from degradation pathways.

Metabolic Engineering and Synthetic Biology Approaches for Related Compounds

The production of complex molecules like tryptophan derivatives is increasingly benefiting from advances in metabolic engineering and synthetic biology. nih.govresearchgate.net While the direct microbial production of α-Me-5-HTP has not been extensively reported, the established methods for producing related compounds like 5-HTP and other tryptophan analogs in microorganisms such as Escherichia coli and Corynebacterium glutamicum provide a clear blueprint. nih.govnih.gov

These approaches involve the engineering of microbial hosts to express the necessary biosynthetic pathways. alfa-chemistry.com For α-Me-5-HTP, this would likely involve the introduction of genes encoding for a tryptophan hydroxylase capable of acting on α-methyltryptophan, or the development of novel enzymatic pathways. The field of directed evolution can be applied to enzymes like tryptophan synthase to create variants that can synthesize non-canonical amino acids. proquest.comacs.org Furthermore, protein engineering techniques are being used to create enzymes that can perform specific modifications, such as α-N-methylation, on non-proteinogenic amino acids. nih.govnih.gov These cutting-edge techniques hold the promise of developing sustainable and efficient methods for the production of α-Me-5-HTP and other valuable α-methylated amino acids for research and therapeutic purposes. nih.govnih.gov

Future Directions in Alpha Methyl 5 Hydroxytryptophan Research

Elucidating Stereoisomer-Specific Biochemical Activities

alpha-Methyl-5-hydroxytryptophan possesses a chiral center at the alpha-carbon, leading to the existence of stereoisomers, namely the L-erythro and D-threo forms. Preliminary research on related compounds, such as α-methyl-L-tryptophan (α-MLT), has demonstrated that stereochemistry is critical for biological activity. For instance, only the L-enantiomer of α-MLT has been shown to be active as a weight-loss agent in mice, while the D-enantiomer had negligible effects. researchgate.net This highlights the stereospecificity of the enzymes and transporters that interact with these modified amino acids.

Future research must focus on isolating the individual stereoisomers of α-Me-5-HTP and characterizing their distinct biochemical profiles. This includes investigating their differential abilities to be converted to α-methylserotonin by aromatic L-amino acid decarboxylase (AADC) and their interactions with other enzymes and receptors. It is plausible that one stereoisomer is a more potent precursor to the active metabolite, while the other may have off-target effects or be metabolized through different pathways. A clear understanding of the stereoisomer-specific activities is essential for the development of more targeted and efficacious therapeutic strategies.

Comprehensive Enzymatic Characterization in Diverse Biological Systems

The metabolic fate of α-Me-5-HTP is primarily governed by the enzyme aromatic L-amino acid decarboxylase (AADC), which converts it to α-methylserotonin. wikipedia.org However, α-Me-5-HTP has also been identified as an inhibitor of AADC and tyrosine hydroxylase. wikipedia.org The kinetics and efficiency of these enzymatic processes can vary significantly across different species and even within different tissues of the same organism.

Future research should undertake a comprehensive enzymatic characterization of α-Me-5-HTP in a variety of biological systems. This would involve in vitro studies using liver and intestinal microsomes from different species (e.g., rat, mouse, primate) to determine key kinetic parameters (Kₘ and Vₘₐₓ) for its conversion to α-methylserotonin and its inhibition of AADC. Such studies will provide crucial data for extrapolating preclinical findings to humans and for understanding potential inter-individual variability in response to the compound.

Table 1: Key Enzymes in the Metabolism of Tryptophan and its Analogs

Enzyme NameAbbreviationFunctionRelevance to α-Me-5-HTP
Tryptophan HydroxylaseTPHCatalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govThe initial step in the synthesis of the precursor for α-Me-5-HTP's active metabolite.
Aromatic L-amino acid decarboxylaseAADCDecarboxylates L-5-HTP to serotonin (B10506) and is expected to act on α-Me-5-HTP. wikipedia.orgnih.govThe enzyme responsible for converting α-Me-5-HTP to α-methylserotonin. wikipedia.org
Monoamine OxidaseMAODegrades serotonin and other monoamines.α-Methylation is known to confer resistance to MAO, prolonging the half-life of the resulting amine. wikipedia.org
Tryptophan 2,3-dioxygenaseTDOA key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govα-Methyl tryptophan is a potent activator of TDO. nih.gov

Advanced Modeling of Serotonergic System Dynamics

The serotonergic system is a complex network with multiple feedback loops and regulatory mechanisms. Computational modeling has emerged as a powerful tool to simulate and predict the behavior of this system under various conditions, including pharmacological interventions. nih.gov Existing models of serotonin dynamics have incorporated factors such as tryptophan availability, enzyme kinetics, and autoreceptor function to simulate serotonin synthesis, release, and reuptake. nih.gov

Future research should focus on developing and refining these models to specifically incorporate the pharmacokinetics and pharmacodynamics of α-Me-5-HTP. This would involve integrating data on its transport across the blood-brain barrier, its stereospecific enzymatic conversion to α-methylserotonin, and its inhibitory effects on AADC and tyrosine hydroxylase. wikipedia.org Such advanced models could simulate the impact of α-Me-5-HTP administration on serotonin and dopamine (B1211576) levels in different brain regions and predict how these changes translate to physiological effects. By modeling the system's response to this exogenous precursor, researchers can generate hypotheses about its optimal therapeutic window and potential interactions with other drugs.

Exploration of Novel Metabolic Transformations in Preclinical Models

The primary metabolic pathway of α-Me-5-HTP is understood to be its decarboxylation to α-methylserotonin. wikipedia.org Additionally, small amounts of α-methylmelatonin may also be formed. wikipedia.org However, the full metabolic profile of this compound, particularly in preclinical models, may be more complex. The α-methylation is known to protect against degradation by monoamine oxidase, leading to a longer half-life of the resulting amine compared to endogenous serotonin. wikipedia.org

Table 2: Investigated and Potential Metabolites of this compound

CompoundAbbreviationStatus
alpha-Methylserotoninα-MSKnown Metabolite wikipedia.org
alpha-MethylmelatoninKnown Minor Metabolite wikipedia.org
alpha-Methyl-N-acetylserotoninNot detected from α-methyltryptophan in one study nih.gov

Q & A

What are the critical safety protocols for handling alpha-methyl-5-hydroxytryptophan in laboratory settings?

This compound requires adherence to strict safety measures, including:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Store in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Procedures: Immediate medical consultation is required for inhalation or ingestion; provide safety data sheets to healthcare providers .

How is the enzymatic synthesis of 5-hydroxytryptophan (structurally related to this compound) characterized in vitro?

Tryptophan 5-hydroxylase (TPH), the rate-limiting enzyme, is assayed via:

  • Substrate Saturation: Use L-tryptophan (0.1–1.0 mM) and cofactor tetrahydrobiopterin (BH₄) in buffered solutions (pH 7.4) .
  • HPLC Quantification: Measure 5-HTP product using reverse-phase HPLC with fluorescence detection (ex: 280 nm, em: 340 nm) .
  • Kinetic Analysis: Calculate Vmax and Km values to compare wild-type vs. mutant TPH isoforms .

What experimental models are optimal for studying this compound’s pharmacokinetics?

  • Rodent Models: Intraperitoneal administration in hyperglycemic rats to assess bioavailability and blood-brain barrier penetration .
  • In Vivo Microdialysis: Monitor extracellular serotonin levels in the prefrontal cortex post-administration .
  • Isolated β-Cell Assays: Evaluate insulin secretion dynamics in pancreatic cell lines under varying glucose concentrations .

How can researchers resolve contradictions in neurochemical efficacy data for 5-hydroxytryptophan derivatives?

  • Meta-Analysis: Pool data from studies using standardized dosing (e.g., 50–200 mg/kg in rodents) and control for variables like diet (tryptophan-free vs. standard) .
  • Dose-Response Curves: Establish threshold concentrations for serotonin synthesis saturation to identify non-linear effects .
  • Species-Specific Differences: Compare rodent vs. primate metabolic pathways to contextualize translational relevance .

What chromatographic methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOD: 0.1 ng/mL) .
  • Sample Preparation: Deproteinize plasma with acetonitrile (1:4 v/v) and centrifuge at 14,000×g for 10 minutes .
  • Internal Standards: Deuterated 5-HTP (d4-5-HTP) improves quantification accuracy in complex samples .

What ethical considerations are critical for human trials involving 5-hydroxytryptophan derivatives?

  • Informed Consent: Disclose risks of serotonin syndrome and eosinophilia-myalgia syndrome (EMS) observed in historical studies .
  • Ethics Board Approval: Submit protocols detailing inclusion/exclusion criteria (e.g., no history of autoimmune disorders) to institutional review boards .
  • Adverse Event Monitoring: Implement real-time serotonin level tracking (e.g., platelet serotonin assays) to mitigate EMS risk .

How does this compound influence β-cell function in hyperglycemic models?

  • Glucose-Stimulated Insulin Secretion (GSIS): Incubate INS-1 cells with 10 mM glucose and 100 µM 5-HTP; measure insulin via ELISA .
  • Reactive Oxygen Species (ROS) Assays: Use DCFDA fluorescence to assess antioxidant effects in H2O2-stressed β-cells .
  • Gene Expression Profiling: Quantify PDX-1 and GLUT2 mRNA levels via qPCR to evaluate transcriptional regulation .

What statistical frameworks are robust for analyzing dose-dependent effects of tryptophan derivatives?

  • Mixed-Effects Models: Account for inter-individual variability in longitudinal studies .
  • ANOVA with Tukey’s Post Hoc: Compare multiple treatment groups (e.g., placebo, low-dose, high-dose) .
  • Power Analysis: Predefine sample sizes (n ≥ 8/group) to detect ≥20% effect size with 80% power .

How can tryptophan hydroxylase activity be modulated to study this compound biosynthesis?

  • Knockout Models: Use CRISPR-Cas9 to delete TPH1/TPH2 genes in cell lines and assess rescue with exogenous 5-HTP .
  • Inhibitor Studies: Apply para-chlorophenylalanine (PCPA, 100 µM) to block endogenous 5-HTP production .
  • Cofactor Optimization: Supplement BH₄ (10 µM) to overcome enzymatic rate limitations .

What biomarkers validate the central serotoninergic activity of this compound?

  • Cerebrospinal Fluid (CSF) Analysis: Measure 5-HIAA (serotonin metabolite) via HPLC-ECD .
  • PET Imaging: Use [11C]-5-HTP to visualize uptake in raphe nuclei .
  • Behavioral Assays: Employ forced swim tests (rodents) to correlate immobility time with serotonin levels .

How do variations in experimental design impact observed neurochemical outcomes?

  • Fasting vs. Fed States: Control dietary tryptophan intake to avoid confounding serotonin synthesis .
  • Circadian Timing: Conduct assays during active phases (e.g., dark cycles for nocturnal rodents) .
  • Route of Administration: Compare oral (bioavailability ~70%) vs. intravenous (100%) delivery in pharmacokinetic studies .

What in silico tools predict the metabolic stability of this compound?

  • Molecular Docking: Simulate interactions with CYP450 isoforms (e.g., CYP2D6) using AutoDock Vina .
  • QSAR Models: Train on datasets of tryptophan analogs to estimate half-life and clearance rates .
  • Pathway Analysis: Use KEGG or Reactome to map potential degradation pathways .

How can researchers mitigate batch-to-batch variability in compound synthesis?

  • Quality Control (QC): Perform NMR (1H, 13C) and HPLC purity checks (>98%) for each batch .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .
  • Collaborative Validation: Share samples with independent labs for cross-verification using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.